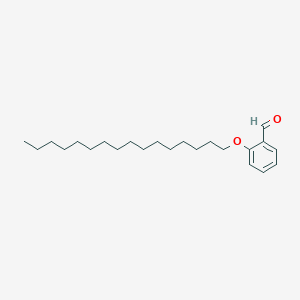

Benzaldehyde, 2-(hexadecyloxy)-

Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes, with benzaldehyde (B42025) as the simplest example, are a cornerstone of organic chemistry. nih.gov The aldehyde group is characterized by a carbonyl center bonded to a hydrogen atom and an R group. epa.gov This functional group is highly reactive and participates in a wide array of chemical transformations, making aromatic aldehydes valuable precursors in the synthesis of more complex molecules. The carbon-oxygen double bond is polarized, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. epa.gov This polarity governs the reactivity of aldehydes, allowing them to undergo nucleophilic addition reactions, oxidations to carboxylic acids, and reductions to alcohols.

The presence of the aldehyde group directly attached to an aromatic ring in compounds like 2-(hexadecyloxy)benzaldehyde influences its reactivity. The aromatic ring can donate or withdraw electron density from the aldehyde group, affecting its electrophilicity. The position of the substituent on the ring is also critical. In the case of 2-(hexadecyloxy)benzaldehyde, the ortho-alkoxy group can exert steric and electronic effects that modulate the reactivity of the aldehyde functionality compared to its meta and para isomers or unsubstituted benzaldehyde.

Significance of Long Alkyl Chain (Hexadecyloxy) Substitution

The hexadecyloxy substituent is a long alkyl chain composed of sixteen carbon atoms. The presence of such a long, flexible chain imparts specific properties to the molecule. In general, long alkyl chains in molecules can lead to the emergence of liquid crystalline phases. nih.gov These phases, which have properties intermediate between those of a crystalline solid and an isotropic liquid, are highly dependent on molecular shape and intermolecular forces. The rod-like structure that can be adopted by molecules with long alkyl chains is often a prerequisite for the formation of liquid crystalline mesophases. nih.gov The length of the alkyl chain can influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. researchgate.net

Furthermore, the hydrophobic nature of the long alkyl chain significantly impacts the solubility of the molecule, making it less soluble in polar solvents and more soluble in nonpolar organic solvents. epa.gov In the context of biological applications, the lipophilicity conferred by the long chain can influence how the molecule interacts with cell membranes, which is a key consideration in the study of antimicrobial agents. core.ac.uk The balance between the hydrophilic (polar) and hydrophobic (nonpolar) parts of a molecule is a critical factor in its antimicrobial activity. core.ac.uk

Overview of Current Research Landscape and Key Areas of Investigation

While dedicated studies on 2-(hexadecyloxy)benzaldehyde are limited, the research landscape for structurally related compounds points to several key areas of investigation:

Liquid Crystals: A significant area of research for aromatic compounds bearing long alkyl chains is in the field of liquid crystals. nih.govresearchgate.neticm.edu.pl The molecular architecture of 2-(hexadecyloxy)benzaldehyde, with its rigid aromatic core and flexible long alkyl chain, makes it a potential candidate for forming liquid crystalline materials. Research on other alkoxybenzaldehydes has shown that the length of the alkoxy chain plays a crucial role in determining the presence and type of mesophases. researchgate.neticm.edu.pl Studies on homologous series of alkoxybenzaldehyde derivatives have demonstrated the formation of nematic and smectic phases, with the thermal stability and phase behavior being sensitive to the length of the alkyl chain. icm.edu.pl

Polymer Science: Benzaldehyde and its derivatives are utilized in polymer chemistry. The aldehyde functionality can be used for the synthesis of functional polymers through various reactions. researchgate.net For instance, benzaldehyde-functionalized polymers can be created and subsequently modified. researchgate.net While specific research on polymers derived from 2-(hexadecyloxy)benzaldehyde is not prominent, the general reactivity of the benzaldehyde group suggests its potential as a monomer or a functional component in the design of novel polymers with specific properties imparted by the long alkyl side chain.

Antimicrobial Activity: Benzaldehyde and its various derivatives have been investigated for their antimicrobial properties. core.ac.uk The antimicrobial action of aldehydes is often attributed to their ability to interact with and disrupt microbial cell membranes. epa.gov The presence of a long alkyl chain, as in 2-(hexadecyloxy)benzaldehyde, can enhance this activity by increasing the lipophilicity of the molecule, thereby facilitating its interaction with the lipid bilayers of bacterial and fungal cells. nih.govcore.ac.uknih.gov Studies on other long-chain aldehydes and alcohols have shown a correlation between chain length and antimicrobial efficacy. core.ac.uknih.gov

Structure

2D Structure

Properties

CAS No. |

5376-76-1 |

|---|---|

Molecular Formula |

C23H38O2 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

2-hexadecoxybenzaldehyde |

InChI |

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-23-19-16-15-18-22(23)21-24/h15-16,18-19,21H,2-14,17,20H2,1H3 |

InChI Key |

YTWQTYKKFWMTBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=CC=C1C=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Hexadecyloxy Benzaldehyde

O-Alkylation Routes for 2-(Hexadecyloxy)benzaldehyde Synthesis

The most direct and widely employed method for the synthesis of 2-(hexadecyloxy)benzaldehyde is through the O-alkylation of a suitable precursor, a classic example of the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

Etherification of 2-Hydroxybenzaldehyde Precursors

The cornerstone of this synthetic approach is the etherification of 2-hydroxybenzaldehyde, commonly known as salicylaldehyde (B1680747). In this reaction, the hydroxyl group of salicylaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an appropriate alkylating agent, in this case, a 16-carbon alkyl halide, to form the desired ether.

The general reaction scheme is as follows:

Reaction of Salicylaldehyde with an Alkyl Halide

This method is a versatile and well-established procedure for preparing a wide range of alkoxybenzaldehydes. The reactivity of the starting materials and the reaction conditions can be tailored to achieve the desired product.

Optimizing Reagents and Reaction Conditions (e.g., Alkyl Halides, Bases, Solvents)

The success of the O-alkylation of salicylaldehyde hinges on the careful selection of reagents and reaction conditions. Key factors that influence the reaction rate and yield include the nature of the alkyl halide, the strength of the base, and the properties of the solvent.

Alkyl Halides: The choice of the leaving group on the alkyl chain is crucial. Alkyl bromides, such as 1-bromohexadecane, are commonly used due to their good reactivity and availability. Alkyl iodides can also be employed and may offer higher reactivity, while alkyl chlorides are generally less reactive.

Bases: A variety of bases can be used to deprotonate the phenolic hydroxyl group of salicylaldehyde. Common choices include alkali metal carbonates, such as potassium carbonate (K₂CO₃), and hydroxides, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). For reactions that are sluggish, stronger bases like sodium hydride (NaH) can be utilized. The choice of base can sometimes influence the reaction pathway; for instance, using hydroxide bases in acetone (B3395972) can lead to side reactions like aldol (B89426) condensation.

Solvents: The solvent plays a critical role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred for Sₙ2 reactions like the Williamson ether synthesis as they can solvate the cation of the base without strongly solvating the nucleophilic phenoxide. Commonly used solvents include acetone, acetonitrile, and dimethylformamide (DMF).

The following table summarizes typical reagents and conditions used in the Williamson ether synthesis of alkoxybenzaldehydes, based on analogous reactions.

| Precursor | Alkylating Agent | Base | Solvent | Temperature | Yield |

| Salicylaldehyde | 1-Bromobutane | K₂CO₃ | Acetone | Reflux | Good |

| 2-Hydroxy-5-methoxybenzaldehyde | Various Alkyl Bromides/Iodides | K₂CO₃ | DMF | 80 °C | High |

| 4-Hydroxybenzaldehyde (B117250) | Phenacyl Bromide | Triethylamine | Methanol | Room Temp. | 60% |

This table presents data from analogous reactions to illustrate typical conditions and yields.

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the purity of the final product are paramount in any synthetic procedure. For the synthesis of 2-(hexadecyloxy)benzaldehyde, several strategies can be employed.

Yield Enhancement:

Phase-Transfer Catalysis (PTC): To overcome the issue of reactants being in different phases (e.g., an aqueous base and an organic substrate), a phase-transfer catalyst can be employed. These catalysts, often quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide ion into the organic phase, thereby accelerating the reaction and improving the yield.

Optimization of Stoichiometry: Using a slight excess of the alkylating agent can help to ensure the complete consumption of the starting salicylaldehyde.

Reaction Time and Temperature: Careful monitoring of the reaction progress via techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time. Adjusting the temperature can also significantly impact the reaction rate and yield.

Purity Considerations: The primary impurity in the synthesis of 2-(hexadecyloxy)benzaldehyde is often unreacted salicylaldehyde. Due to the potential for aldehydes to oxidize to carboxylic acids, purification should be carried out promptly after the reaction is complete. Common purification techniques include:

Extraction: Washing the reaction mixture with a basic solution (e.g., sodium bicarbonate) can remove unreacted acidic salicylaldehyde.

Chromatography: Column chromatography is a highly effective method for separating the desired product from any remaining starting materials or byproducts. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically used.

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an excellent method for achieving high purity.

Alternative Synthetic Pathways for Hexadecyloxybenzaldehyde Analogs

One notable alternative is the Ullmann Condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol. In the context of synthesizing a hexadecyloxybenzaldehyde analog, this could involve the reaction of a halogenated benzaldehyde (B42025) with hexadecanol (B772) in the presence of a copper catalyst and a base. The Ullmann condensation is particularly useful for forming diaryl ethers but can be adapted for alkyl aryl ethers. It often requires higher temperatures than the Williamson synthesis.

Another powerful method for forming ether linkages is the Mitsunobu Reaction . This reaction allows for the conversion of a primary or secondary alcohol to an ether using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). For the synthesis of 2-(hexadecyloxy)benzaldehyde, this would involve reacting salicylaldehyde (acting as the nucleophile) with hexadecanol in the presence of PPh₃ and DEAD. A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol carbon, which is relevant when using chiral alcohols.

The following table provides a brief comparison of these alternative synthetic pathways.

| Reaction | Key Reactants | Catalyst/Reagent | Key Features |

| Ullmann Condensation | Aryl Halide, Alcohol | Copper Catalyst, Base | Good for hindered substrates; often requires high temperatures. |

| Mitsunobu Reaction | Alcohol, Phenol | PPh₃, DEAD/DIAD | Mild conditions; proceeds with inversion of stereochemistry at the alcohol. |

These alternative methods provide synthetic chemists with a broader toolkit for accessing 2-(hexadecyloxy)benzaldehyde and a diverse range of its analogs, enabling the exploration of their properties and potential applications.

Advanced Spectroscopic and Structural Characterization of 2 Hexadecyloxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-(Hexadecyloxy)benzaldehyde, ¹H NMR, ¹³C NMR, and advanced 2D NMR methods collectively provide a detailed structural map.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(Hexadecyloxy)benzaldehyde is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the long hexadecyloxy chain.

The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns in the range of δ 6.9-7.9 ppm. Specifically, the proton ortho to the aldehyde group and meta to the ether linkage is expected to be the most downfield of the aromatic signals. The protons of the hexadecyloxy chain will show characteristic signals for the terminal methyl group (a triplet around δ 0.88 ppm), the methylene (B1212753) groups of the long alkyl chain (a broad multiplet around δ 1.25 ppm), and the methylene group attached to the oxygen atom (-OCH₂-) which will be a triplet at a more downfield position (around δ 4.0 ppm) due to the influence of the electronegative oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Hexadecyloxy)benzaldehyde

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic-H | ~10.0 | Singlet |

| Aromatic-H | ~6.9 - 7.9 | Multiplet |

| -OCH₂- | ~4.0 | Triplet |

| -(CH₂)₁₄- | ~1.25 | Multiplet |

| -CH₃ | ~0.88 | Triplet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and will appear significantly downfield, typically in the region of δ 190-200 ppm. The aromatic carbons will resonate in the range of δ 110-160 ppm. The carbon attached to the oxygen of the ether linkage (C-O) will be the most downfield of the aromatic signals, with the exception of the carbon attached to the aldehyde. The carbons of the hexadecyloxy chain will appear in the upfield region of the spectrum. The terminal methyl carbon will be the most shielded (around δ 14 ppm), while the other methylene carbons will resonate in the range of δ 22-32 ppm. The methylene carbon attached to the oxygen (-OCH₂-) will be deshielded and appear around δ 68 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Hexadecyloxy)benzaldehyde

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~192 |

| Aromatic C-O | ~160 |

| Aromatic C-CHO | ~136 |

| Aromatic C-H | ~112 - 135 |

| -OCH₂- | ~68 |

| -(CH₂)₁₄- | ~22 - 32 |

| -CH₃ | ~14 |

Advanced and Two-Dimensional NMR Techniques

Advanced and two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of the proton and carbon signals. epa.govdocbrown.infodocbrown.infoyoutube.com

COSY: A COSY spectrum would reveal the coupling between adjacent protons. For instance, it would show a correlation between the -OCH₂- protons and the adjacent methylene protons in the hexadecyl chain, as well as correlations between the vicinal aromatic protons. youtube.com

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. docbrown.info This would allow for the direct assignment of each proton signal to its corresponding carbon signal, for example, confirming the assignments of the aromatic C-H pairs. docbrown.info

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the different functional groups. For example, a correlation between the aldehydic proton and the aromatic carbon at the point of substitution would confirm the placement of the aldehyde group.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Hexadecyloxy)benzaldehyde is expected to show characteristic absorption bands that confirm the presence of the key functional groups. A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. rsc.org The C-H stretching vibration of the aldehyde group typically appears as two weak bands in the region of 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the hexadecyl chain appear just below 3000 cm⁻¹. The C-O-C stretching vibration of the ether linkage is expected to produce a strong band in the region of 1250-1000 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for 2-(Hexadecyloxy)benzaldehyde

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | ~1700 |

| Aldehyde | C-H Stretch | ~2830 and ~2730 |

| Aromatic | C-H Stretch | >3000 |

| Alkyl | C-H Stretch | <3000 |

| Ether | C-O-C Stretch | ~1250 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns. The molecular formula of 2-(Hexadecyloxy)benzaldehyde is C₂₃H₃₈O₂, which corresponds to a molecular weight of 346.55 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 346. The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the alkyl chain. A prominent fragment would be expected from the loss of the hexadecyl chain, leading to a peak corresponding to the 2-hydroxybenzaldehyde cation. Another characteristic fragmentation pathway for aldehydes is the loss of a hydrogen atom from the aldehyde group, resulting in an (M-1)⁺ peak at m/z 345. Further fragmentation of the aromatic portion could also occur.

Table 4: Predicted Mass Spectrometry Fragments for 2-(Hexadecyloxy)benzaldehyde

| m/z | Proposed Fragment |

|---|---|

| 346 | [C₂₃H₃₈O₂]⁺ (Molecular Ion) |

| 345 | [C₂₃H₃₇O₂]⁺ (Loss of H from CHO) |

| 121 | [C₇H₅O₂]⁺ (Loss of C₁₆H₃₃) |

| 122 | [C₇H₆O₂]⁺ (Fragment from ether cleavage) |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for determining the atomic and molecular structure of crystalline materials. By analyzing the scattering pattern of X-rays that have been diffracted by the electron clouds of the atoms in a sample, it is possible to deduce the arrangement of these atoms.

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are collected. From this data, an electron density map can be generated, leading to the final molecular structure. For a molecule like 2-(hexadecyloxy)benzaldehyde, SC-XRD would reveal the planarity of the benzaldehyde (B42025) ring, the conformation of the long hexadecyloxy chain, and how these molecules pack in the crystal lattice. This packing is often governed by weak intermolecular forces such as C–H⋯O hydrogen bonds and potentially π–π stacking interactions involving the aromatic rings. rsc.org

An illustrative example of the type of data obtained from a single crystal X-ray diffraction study of a related benzaldehyde derivative is presented below.

Illustrative Crystal Data for a Benzaldehyde Derivative (2-[4-(2-Formylphenoxy)butoxy]benzaldehyde) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0624 (7) |

| b (Å) | 14.5896 (7) |

| c (Å) | 6.8003 (4) |

| β (°) | 108.549 (4) |

| Volume (ų) | 758.35 (8) |

| Z | 2 |

| Temperature (K) | 190 |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk properties of a crystalline solid. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

For 2-(hexadecyloxy)benzaldehyde, PXRD would be instrumental in identifying the crystalline form, assessing its purity, and determining the unit cell parameters of the bulk material. The presence of the long hexadecyloxy chain might lead to polymorphism—the ability of a compound to crystallize in more than one form—or the formation of liquid crystalline phases. PXRD is a powerful tool for studying these different solid-state forms and their transformations under various conditions.

Thermal Analysis Techniques for Phase Behavior Investigation

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For 2-(hexadecyloxy)benzaldehyde, a DSC thermogram would reveal important information about its melting point, any polymorphic transitions, and potentially the presence of liquid crystalline phases. The long hexadecyloxy chain is a feature often associated with liquid crystallinity, where intermediate "mesophases" with properties between those of a crystalline solid and an isotropic liquid can be observed. These transitions would appear as endothermic or exothermic peaks on the DSC curve.

Illustrative DSC Data for a Long-Chain Organic Compound

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Crystal-to-Liquid Crystal | 75.2 | 78.5 | 45.8 |

| Liquid Crystal-to-Isotropic Liquid | 102.1 | 103.0 | 2.5 |

Note: This is hypothetical data to illustrate the type of information obtained from a DSC experiment on a compound with potential liquid crystalline behavior.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound. A TGA curve for 2-(hexadecyloxy)benzaldehyde would show the temperature at which the compound begins to lose mass due to decomposition. This provides an upper limit for the thermal processing of the material without degradation. The analysis is typically performed in an inert atmosphere (like nitrogen) to study thermal decomposition, or in an oxidative atmosphere (like air) to assess oxidative stability.

Illustrative TGA Data for a Benzaldehyde Derivative

| Parameter | Value |

| Onset of Decomposition (N₂ atmosphere) | 250 °C |

| Temperature at 5% Mass Loss | 265 °C |

| Temperature at 50% Mass Loss | 320 °C |

| Residual Mass at 600 °C | < 1% |

Note: This is hypothetical data to illustrate the typical output of a TGA experiment.

Chemical Reactivity and Mechanistic Studies of 2 Hexadecyloxy Benzaldehyde

Reactivity of the Carbonyl Functional Group

The aldehyde functional group is the most reactive site in 2-(hexadecyloxy)benzaldehyde, readily participating in reactions typical of aromatic aldehydes. However, its reactivity is modulated by both steric and electronic factors imposed by the ortho-hexadecyloxy substituent.

The core reaction of the aldehyde group is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orglibretexts.org

The general mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile (Nu⁻) adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide. fiveable.me

Protonation: The negatively charged oxygen atom is protonated by a weak acid (like water or an alcohol) to give the final alcohol product. fiveable.me

For 2-(hexadecyloxy)benzaldehyde, the rate and equilibrium of nucleophilic addition are influenced by:

Electronic Effects: The hexadecyloxy group is electron-donating by resonance, which reduces the electrophilicity (positive character) of the carbonyl carbon. This effect, shared with other aromatic aldehydes, makes it less reactive than aliphatic aldehydes. pressbooks.pubquora.comstackexchange.com The delocalization of electrons from the benzene (B151609) ring also contributes to this reduced reactivity. quora.comstackexchange.com

Steric Hindrance: The bulky hexadecyloxy group at the ortho position sterically hinders the approach of the nucleophile to the carbonyl carbon. This steric effect further decreases the reaction rate compared to unsubstituted benzaldehyde (B42025) or para-substituted analogues. libretexts.org

An example of a common nucleophilic addition is the formation of a cyanohydrin upon treatment with hydrogen cyanide (HCN). fiveable.me

Condensation reactions are a significant class of reactions for 2-(hexadecyloxy)benzaldehyde. These reactions involve an initial nucleophilic addition followed by a dehydration step. A prominent example is the formation of Schiff bases (or imines) through reaction with primary amines. wikipedia.org

The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. This intermediate then loses a molecule of water, a process often catalyzed by acid, to form the C=N double bond of the Schiff base. wikipedia.org

The general reaction is: R-CHO + R'-NH₂ ⇌ R-CH(OH)-NH-R' ⇌ R-CH=N-R' + H₂O

Schiff bases derived from long-chain alkoxy benzaldehydes, such as 2-(hexadecyloxy)benzaldehyde, have been synthesized and studied for their potential to form metal complexes and liquid crystals. researchgate.net The formation of these adducts is a versatile method for creating more complex molecules. researchgate.netnih.govnih.gov

Another important condensation reaction is the aldol (B89426) condensation. While 2-(hexadecyloxy)benzaldehyde cannot form an enolate itself (as it lacks α-hydrogens), it can react as an electrophile in a crossed-aldol (Claisen-Schmidt) condensation with a ketone that has α-hydrogens, such as acetone (B3395972). umkc.edu

| Reactant | Reaction Type | Product Type | Key Features |

| Primary Amine (R-NH₂) | Condensation | Schiff Base (Imine) | Formation of a C=N double bond; reversible reaction. wikipedia.org |

| Enolizable Ketone | Claisen-Schmidt Condensation | α,β-Unsaturated Ketone | Aldehyde acts as the electrophile. umkc.edu |

In the absence of α-hydrogens, aldehydes like 2-(hexadecyloxy)benzaldehyde can undergo a disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction. wikipedia.orgchemzipper.com In this redox process, two molecules of the aldehyde react, with one being oxidized to a carboxylic acid (in its salt form) and the other being reduced to a primary alcohol. pharmaguideline.comquora.com

The reaction proceeds via the following steps:

Hydroxide (B78521) Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon of one aldehyde molecule to form a tetrahedral intermediate. chemicalnote.com

Hydride Transfer: This intermediate collapses and transfers a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. This is the rate-determining step. chemzipper.comchemicalnote.com

Proton Exchange: An acid-base reaction between the newly formed carboxylic acid and alkoxide results in the final products: a carboxylate salt and a primary alcohol. chemicalnote.com

For 2-(hexadecyloxy)benzaldehyde, the reaction would yield sodium 2-(hexadecyloxy)benzoate and [2-(hexadecyloxy)phenyl]methanol.

| Starting Material | Reagent | Products | Reaction Name |

| 2-(Hexadecyloxy)benzaldehyde (2 molecules) | Concentrated NaOH | Sodium 2-(hexadecyloxy)benzoate + [2-(Hexadecyloxy)phenyl]methanol | Cannizzaro Reaction wikipedia.orgpharmaguideline.com |

A "crossed" Cannizzaro reaction is also possible, where 2-(hexadecyloxy)benzaldehyde is reacted with a more reactive aldehyde lacking α-hydrogens, like formaldehyde (B43269). In this case, formaldehyde is preferentially oxidized to sodium formate, while 2-(hexadecyloxy)benzaldehyde is reduced to [2-(hexadecyloxy)phenyl]methanol. chemzipper.comchemicalnote.com

Reactivity of the Aromatic Ring System

The aromatic ring of 2-(hexadecyloxy)benzaldehyde can undergo electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the two existing substituents: the aldehyde group (-CHO) and the hexadecyloxy group (-O(CH₂)₁₅CH₃).

Aldehyde Group (-CHO): This group is deactivating and a meta-director due to its electron-withdrawing nature (both by induction and resonance).

Hexadecyloxy Group (-O(CH₂)₁₅CH₃): This is a strongly activating and ortho, para-director. The oxygen atom donates electron density to the ring via resonance, stabilizing the intermediate carbocation formed during electrophilic attack. msu.edu

When these two groups are on the same ring, their directing effects are opposed. The powerful activating and directing effect of the alkoxy group typically dominates over the deactivating, meta-directing effect of the aldehyde. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the hexadecyloxy group.

The positions available for substitution are:

Position 4 (para to the hexadecyloxy group): This position is strongly activated and sterically accessible.

Position 6 (ortho to the hexadecyloxy group): This position is also activated but is sterically hindered by the adjacent hexadecyloxy group.

Position 3 and 5: These positions are meta to the hexadecyloxy group and ortho/para to the deactivating aldehyde group, making them less favorable for substitution.

Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on 2-(hexadecyloxy)benzaldehyde is expected to occur predominantly at the C-4 position. msu.edu

Stability and Transformations of the Ether Linkage

The ether linkage in 2-(hexadecyloxy)benzaldehyde is an aryl alkyl ether. This type of bond is generally robust and stable under neutral, basic, and mild acidic conditions. It does not react under the conditions of most reactions involving the aldehyde group, such as Schiff base formation or the Cannizzaro reaction.

However, the ether bond can be cleaved under harsh conditions. The most common method for cleaving aryl alkyl ethers is treatment with strong acids, particularly hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI), at elevated temperatures. The reaction proceeds via nucleophilic attack by the halide ion on the alkyl carbon adjacent to the ether oxygen, with prior protonation of the ether oxygen by the strong acid.

The cleavage of the ether bond in 2-(hexadecyloxy)benzaldehyde would result in the formation of 2-hydroxybenzaldehyde (salicylaldehyde) and 1-halohexadecane. This transformation is generally not a desired reaction unless the specific removal of the hexadecyl chain is the synthetic goal.

Derivatives and Conjugates of 2 Hexadecyloxy Benzaldehyde

Schiff Base Derivatives Based on 2-(Hexadecyloxy)benzaldehyde

Schiff bases, or imines, are a fundamental class of organic compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. The long lipophilic chain of 2-(hexadecyloxy)benzaldehyde imparts unique properties to its Schiff base derivatives, particularly influencing their solubility and potential for self-assembly.

Synthesis and Structural Characterization of Imines

The synthesis of Schiff bases from 2-(hexadecyloxy)benzaldehyde follows the classical condensation reaction pathway. The aldehyde is reacted with a primary amine in a suitable solvent, often with heating and acid catalysis to facilitate the dehydration process.

A notable example involves the synthesis of anionic Schiff base amphiphiles. nih.gov The precursor, 2-(hexadecyloxy)benzaldehyde, is first prepared by reacting salicylaldehyde (B1680747) with 1-chlorohexadecane (B1210310) in the presence of a base like potassium hydroxide (B78521) in methanol. nih.gov The resulting aldehyde is a viscous, reddish-brown oil. nih.gov

This aldehyde is then condensed with various primary amines to yield the corresponding Schiff bases. For instance, reaction with amino acids such as glycine, or with functionalized anilines like anthranilic acid and sulfanilic acid, has been reported. nih.gov These reactions are typically carried out by refluxing the aldehyde and the amine in an alcoholic potassium hydroxide solution for several hours. nih.gov

The resulting Schiff base products can be characterized using standard spectroscopic techniques.

Infrared (IR) Spectroscopy: Characterized by the disappearance of the C=O stretching band of the aldehyde (around 1732 cm⁻¹) and the N-H stretching bands of the amine, and the appearance of a strong C=N stretching band (typically in the 1600-1650 cm⁻¹ region). researchgate.netnih.govresearchgate.net

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The most indicative signal is the appearance of a new singlet for the azomethine proton (-N=CH-), which typically resonates in the downfield region (δ 8.0-10.0 ppm). The signals corresponding to the hexadecyloxy chain (a triplet for the terminal CH₃, a multiplet for the (CH₂)₁₄ units, and a triplet for the O-CH₂ group) and the aromatic protons are also observed. nih.gov

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized Schiff base. nih.govnih.gov

Table 1: Synthesis of 2-(Hexadecyloxy)benzaldehyde and its Schiff Base Derivatives

| Compound Name | Abbreviation | Reactants | Key Reaction |

|---|---|---|---|

| 2-(Hexadecyloxy)benzaldehyde | AB-16 | Salicylaldehyde, 1-Chlorohexadecane | Williamson Ether Synthesis |

| 2-Hexadecyloxy(benzylidene imine)acetic acid | SBA-16 | 2-(Hexadecyloxy)benzaldehyde, Glycine | Schiff Base Condensation |

| 2-Hexadecyloxy(benzylidene imine)benzene-1-carboxylic acid | SBC-16 | 2-(Hexadecyloxy)benzaldehyde, Anthranilic Acid | Schiff Base Condensation |

| 2-Hexadecyloxy(benzylidene imine)benzene-4-sulfonic acid | SBS-16 | 2-(Hexadecyloxy)benzaldehyde, Sulfanilic Acid | Schiff Base Condensation |

Data sourced from Journal of American Science. nih.gov

Role in Dynamic Covalent Chemistry and Reversible Systems

The formation of the imine bond is a reversible reaction, making Schiff bases key components in the field of dynamic covalent chemistry (DCC). mdpi.com This reversibility allows for the creation of systems that can self-assemble, self-heal, and adapt their structure in response to environmental stimuli. The equilibrium between the aldehyde/amine reactants and the imine product can be controlled by factors such as pH, temperature, and the presence of water. mdpi.comajgreenchem.com

While the specific use of 2-(hexadecyloxy)benzaldehyde derivatives in DCC is not extensively documented in the reviewed literature, the closely related 4-(hexadecyloxy)benzaldehyde has been employed in the on-surface synthesis of dynamic covalent systems. Researchers have demonstrated that double imine formation and reversible transimination reactions can be monitored at the solid/liquid interface using scanning tunneling microscopy. ekb.eg This approach allows for the controlled and reversible incorporation of different molecular components into sophisticated two-dimensional covalent architectures. ekb.eg Given the structural similarity, it is highly probable that Schiff bases of 2-(hexadecyloxy)benzaldehyde could exhibit similar behavior, enabling the construction of responsive and adaptive materials.

Thiosemicarbazone Derivatives and Analogs

Thiosemicarbazones are formed by the condensation of an aldehyde or ketone with thiosemicarbazide (B42300). These compounds are of significant interest due to their potent biological activities and their ability to act as versatile chelating ligands for metal ions. nih.govnih.gov

The general synthesis involves reacting an aldehyde with thiosemicarbazide, often in an alcoholic solvent and sometimes with a catalytic amount of acid. juniv.edu While direct synthesis of a thiosemicarbazone from 2-(hexadecyloxy)benzaldehyde was not found in the searched literature, the synthesis of thiosemicarbazones from other long-chain 3,4-bis(alkoxy)benzaldehydes has been reported. juniv.edu This suggests a viable synthetic route. The reaction would involve the condensation of 2-(hexadecyloxy)benzaldehyde with thiosemicarbazide or a substituted thiosemicarbazide.

Structural characterization would rely on:

IR Spectroscopy: Showing the presence of N-H, C=N, and C=S stretching vibrations. nih.gov

NMR Spectroscopy: Revealing signals for the azomethine proton, aromatic protons, the long alkyl chain, and the N-H protons of the thiosemicarbazide moiety. nih.govresearchgate.net

These derivatives are known to exist as syn and anti isomers with respect to the C=N bond. nih.gov

Thiazolidine-4-carboxylic Acid Derivatives

Thiazolidine-4-carboxylic acid derivatives are synthesized through the cyclocondensation of an aldehyde with L-cysteine. ekb.egnih.govresearchgate.net This reaction creates a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.

A general procedure for this synthesis involves reacting the aldehyde with L-cysteine hydrochloride monohydrate in an aqueous solution, with a base such as sodium bicarbonate added to neutralize the hydrochloride. nih.gov The reaction typically proceeds at room temperature, and the product often precipitates from the reaction mixture. ekb.egnih.gov Although no specific examples using 2-(hexadecyloxy)benzaldehyde are available in the reviewed literature, this established method is the predicted pathway for its conversion. The reaction would yield (2R,4R)-2-(2-(hexadecyloxy)phenyl)thiazolidine-4-carboxylic acid.

These derivatives can be further functionalized, for example, by converting the carboxylic acid group into an amide. nih.gov

Porphyrin Macrocycle Conjugates

Porphyrins are large, aromatic macrocycles known for their intense absorption in the visible region of the electromagnetic spectrum and their central role in biological processes like oxygen transport and photosynthesis. researchgate.net Synthetic porphyrins can be functionalized at their meso-positions by incorporating substituents from aldehyde precursors.

The most common methods for synthesizing meso-tetrasubstituted porphyrins are the Lindsey and Adler-Longo syntheses, which involve the acid-catalyzed condensation of a pyrrole (B145914) with an aldehyde, followed by oxidation. nih.govresearchgate.netnih.gov For instance, a porphyrin bearing a long dodecyloxy chain has been synthesized by reacting p-(12-bromododecoxy)benzaldehyde and pyrrole in refluxing propionic acid. uns.ac.id

Following this precedent, 2-(hexadecyloxy)benzaldehyde could be used as one of the aldehyde components in a mixed-aldehyde condensation to produce ABAB-type or A₃B-type porphyrins. uns.ac.idmdpi.com This would involve reacting 2-(hexadecyloxy)benzaldehyde and other desired benzaldehydes with pyrrole under acidic conditions. The long hexadecyloxy chain would be expected to enhance the solubility of the resulting porphyrin in nonpolar organic solvents and influence its aggregation properties. uns.ac.id The final porphyrin would be characterized by its distinctive UV-Vis spectrum, featuring a strong Soret band around 420 nm and several weaker Q-bands in the 500-700 nm range. mdpi.com

Coordination Complexes and Metalloligands

Schiff bases and thiosemicarbazones derived from 2-(hexadecyloxy)benzaldehyde are excellent candidates for use as ligands in coordination chemistry. The imine nitrogen and, in the case of the precursor salicylaldehyde, the phenolic oxygen, or the nitrogen and sulfur atoms in thiosemicarbazones, can act as donor atoms to coordinate with various transition metal ions. mdpi.comajgreenchem.comnih.govsbmu.ac.irijsra.net

The general procedure for forming these complexes involves reacting the synthesized ligand with a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in a suitable solvent like ethanol (B145695) or methanol, often with heating. researchgate.netijsra.net The stoichiometry of the resulting complexes (e.g., ML or ML₂) depends on the metal ion and the reaction conditions. ajgreenchem.comsbmu.ac.ir

The coordination of the metal to the ligand is confirmed by spectroscopic methods:

IR Spectroscopy: A shift in the C=N stretching frequency (and C=S for thiosemicarbazones) upon complexation indicates the involvement of the azomethine nitrogen (and sulfur) in bonding to the metal ion. The appearance of new bands at lower frequencies can be attributed to M-N and M-O/M-S bonds. sbmu.ac.irijsra.net

UV-Vis Spectroscopy: Changes in the electronic spectra of the ligand upon complexation, including shifts in absorption bands and the appearance of new d-d transition bands, provide evidence of complex formation and information about the geometry of the complex (e.g., octahedral, square-planar, tetrahedral). sbmu.ac.irnih.gov

Magnetic Susceptibility Measurements: These measurements help determine the number of unpaired electrons in the metal center, which aids in elucidating the geometry of the complex. sbmu.ac.ir

While specific complexes of 2-(hexadecyloxy)benzaldehyde derivatives were not detailed in the reviewed sources, the extensive literature on complexes of similar Schiff base and thiosemicarbazone ligands confirms the viability and general characteristics of such compounds. mdpi.comajgreenchem.comnih.govnih.gov The presence of the long hexadecyloxy chain would likely influence the solubility and solid-state packing of these coordination complexes.

Synthesis with Transition Metal Ions

The synthesis of transition metal complexes with derivatives of 2-(hexadecyloxy)benzaldehyde typically involves the formation of a Schiff base ligand first, followed by complexation with a metal salt. Schiff bases are formed through the condensation reaction of an aldehyde or ketone with a primary amine. In the context of 2-(hexadecyloxy)benzaldehyde, the aldehyde group readily reacts with various amines to yield the corresponding imine or Schiff base.

A notable example, analogous to the target compound, involves the synthesis of Schiff bases from 4-n-alkoxy-2-hydroxybenzaldehydes, including the hexadecyloxy (C16) derivative, with 4-amino acetophenone. researchgate.net The general synthetic route involves refluxing equimolar amounts of the 2-(hexadecyloxy)benzaldehyde derivative and a primary amine in a suitable solvent like ethanol.

Following the synthesis of the Schiff base ligand, the transition metal complexes are typically prepared by reacting the ligand with a metal salt, such as a metal(II) acetate (B1210297) or chloride, in an alcoholic solution. sbmu.ac.iryu.edu.jo The resulting metal complexes often precipitate from the solution upon formation and can be purified by recrystallization.

For instance, the synthesis of a copper(II) complex with a Schiff base derived from a long-chain alkoxy-substituted salicylaldehyde has been reported. researchgate.net This process generally involves the reaction of the Schiff base ligand with a copper(II) salt in a 2:1 ligand-to-metal molar ratio, yielding a metal complex where the ligand coordinates to the central copper ion.

The synthesis of these complexes can be influenced by several factors, including the nature of the transition metal, the specific Schiff base ligand, the solvent system, and the reaction conditions such as temperature and pH. uobaghdad.edu.iq

Analysis of Ligand-Metal Coordination Modes

The coordination of Schiff base ligands derived from 2-(hexadecyloxy)benzaldehyde to transition metal ions can be elucidated through various spectroscopic and analytical techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible spectroscopy, and elemental analysis.

Infrared Spectroscopy (FT-IR): A key piece of evidence for successful complexation is the shift in the vibrational frequency of the azomethine (C=N) group in the IR spectrum. Upon coordination of the imine nitrogen to the metal center, this band typically shifts to a lower or higher frequency, indicating a change in the electron density of the C=N bond. mdpi.com Additionally, the appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination. sbmu.ac.ir For Schiff bases derived from 2-hydroxybenzaldehyde analogues, the disappearance of the broad O-H stretching band upon complexation indicates the deprotonation and coordination of the phenolic oxygen to the metal ion. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing the ligand and its diamagnetic metal complexes. In ¹H NMR, the signal of the azomethine proton (-CH=N-) often shifts upon complexation, providing insight into the coordination environment. mdpi.com Changes in the chemical shifts of the aromatic protons of the benzaldehyde (B42025) and amine moieties also occur upon complexation.

UV-Visible Spectroscopy: The electronic spectra of the Schiff base ligands and their metal complexes provide information about the electronic transitions and the geometry of the complexes. The spectra of the ligands typically show bands corresponding to π→π* and n→π* transitions within the aromatic rings and the imine group. sbmu.ac.ir Upon complexation, new bands may appear in the visible region, which are often assigned to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands can help in determining the coordination geometry around the metal ion, such as tetrahedral, square planar, or octahedral. sbmu.ac.iryu.edu.jo

Elemental Analysis and Molar Conductance: Elemental analysis is used to determine the empirical formula of the synthesized complexes and to confirm the ligand-to-metal stoichiometry. yu.edu.jo Molar conductance measurements in a suitable solvent can help to determine whether the complexes are electrolytic or non-electrolytic in nature, providing information about whether the anions are coordinated to the metal ion or are present as counter-ions. yu.edu.jo

Research on copper(II) complexes with Schiff bases derived from long-chain 4-n-alkoxy-2-hydroxybenzaldehydes has shown that these ligands act as bidentate chelating agents, coordinating to the copper ion through the phenolic oxygen and the imine nitrogen. researchgate.net The resulting complexes often exhibit a square planar geometry.

Below is a table summarizing the expected analytical data for a transition metal complex of a Schiff base derived from 2-(hexadecyloxy)benzaldehyde.

| Technique | Expected Observation on Complexation | Reference |

| FT-IR | Shift in ν(C=N) stretching frequency; Appearance of ν(M-N) and ν(M-O) bands. | sbmu.ac.irmdpi.com |

| ¹H NMR | Shift in the azomethine proton signal; Changes in aromatic proton signals. | mdpi.com |

| UV-Vis | Appearance of d-d transition and/or LMCT bands in the visible region. | sbmu.ac.iryu.edu.jo |

| Elemental Analysis | Confirms the ligand-to-metal ratio in the complex. | yu.edu.jo |

| Molar Conductance | Indicates the electrolytic or non-electrolytic nature of the complex. | yu.edu.jo |

Computational and Theoretical Investigations of 2 Hexadecyloxy Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties. dergipark.org.trnih.gov For 2-(hexadecyloxy)benzaldehyde, DFT calculations would be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p) to ensure accurate results. banglajol.infomdpi.com

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. uwosh.edu

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the primary orbitals involved in chemical reactions. wikipedia.orgyoutube.com

HOMO-LUMO Analysis : The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govmalayajournal.org A smaller gap suggests the molecule is more reactive and can be more easily excited. nih.gov For 2-(hexadecyloxy)benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ether group, while the LUMO would likely be centered on the electron-withdrawing aldehyde group.

Molecular Electrostatic Potential (MEP) Map : An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. malayajournal.org Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). malayajournal.org For 2-(hexadecyloxy)benzaldehyde, the MEP map would show a region of high negative potential around the carbonyl oxygen of the aldehyde group, making it a likely site for protonation and nucleophilic attack. conicet.gov.armdpi.com

Table 1: Predicted Frontier Molecular Orbital Properties for Benzaldehyde (B42025) Derivatives (Note: Data is illustrative, based on general principles and calculations on similar molecules like 4-hydroxybenzaldehyde (B117250) and 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime. Specific values for 2-(hexadecyloxy)benzaldehyde require dedicated calculation.)

| Parameter | Predicted Value/Region | Significance |

| HOMO Energy | ~ -6.3 eV | Relates to ionization potential |

| LUMO Energy | ~ -2.5 eV | Relates to electron affinity |

| HOMO-LUMO Gap | ~ 3.8 eV | Indicator of chemical reactivity and stability |

| HOMO Localization | Aromatic ring, ether oxygen | Primary sites of electron donation |

| LUMO Localization | Aldehyde group (C=O) | Primary site of electron acceptance |

| Most Negative MEP | Carbonyl Oxygen | Site for electrophilic attack |

| Most Positive MEP | Aldehyde Hydrogen, Ring Hydrogens | Sites for nucleophilic interaction |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions. mdpi.com

For 2-(hexadecyloxy)benzaldehyde, DFT calculations can predict characteristic vibrational frequencies. Key predicted peaks would include:

C=O stretch of the aldehyde group, typically a strong band around 1700 cm⁻¹. researchgate.net

C-H stretch of the aldehyde group, found between 2700-2750 cm⁻¹. ias.ac.in

Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

C-O-C stretch of the ether linkage.

Aliphatic C-H stretches from the long hexadecyloxy chain, typically appearing just below 3000 cm⁻¹.

Studies on benzaldehyde and its simpler derivatives like 2-methoxybenzaldehyde (B41997) have shown excellent agreement between DFT-calculated spectra and experimental FT-IR spectra, lending confidence to the predictive power of this method. nih.govnih.gov

Organic molecules with donor-π-acceptor frameworks can exhibit significant nonlinear optical (NLO) properties, making them useful for applications in optoelectronics and telecommunications. nih.govgoogle.com 2-(hexadecyloxy)benzaldehyde has an electron-donating hexadecyloxy group and an electron-accepting aldehyde group connected by a π-conjugated benzene (B151609) ring, suggesting it may have NLO potential.

Quantum chemical calculations can predict NLO properties by computing the first-order hyperpolarizability (β). banglajol.info A high value of β indicates a strong NLO response. Theoretical studies on similar donor-acceptor systems have successfully used DFT to screen for promising NLO materials, showing that the calculated hyperpolarizability can be a reliable predictor of NLO activity. banglajol.infonih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, single-molecule properties in a vacuum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in a solvent or other condensed-phase environment. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into conformational changes, intermolecular interactions, and macroscopic properties. For a molecule with a long, flexible chain like 2-(hexadecyloxy)benzaldehyde, MD simulations could be used to:

Explore its conformational landscape in different solvents.

Simulate its aggregation behavior and potential to form micelles or layers in aqueous or nonpolar environments.

Understand how it interacts with biological membranes or other surfaces.

The development of specialized force fields within software packages like AMBER facilitates such simulations for a wide range of organic molecules. nih.govuq.edu.au

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational method that correlates the structural features of molecules with their physical, chemical, or biological properties. arxiv.org By developing a mathematical model based on a set of known molecules, the properties of new or untested compounds can be predicted.

For 2-(hexadecyloxy)benzaldehyde, a QSPR model could be developed to predict properties such as its boiling point, solubility, or chromatographic retention time. This involves calculating a series of numerical descriptors that encode its structural information (e.g., size, shape, electronic properties) and using statistical methods to build a predictive relationship. The conformational flexibility of the hexadecyloxy chain would be an important factor to consider in developing a robust QSPR model. arxiv.org

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

A comprehensive search of scientific literature revealed a notable absence of specific studies on the Hirshfeld surface analysis of Benzaldehyde, 2-(hexadecyloxy)- . This analytical technique, which is instrumental in quantifying and visualizing intermolecular interactions within a crystalline solid, has been extensively applied to various other substituted benzaldehyde derivatives. nih.govrsc.org These studies on related compounds provide a framework for understanding the types of interactions that could be expected in the solid state of 2-(hexadecyloxy)benzaldehyde.

Hirshfeld surface analysis is a computational method that partitions the crystal space, defining a unique surface for each molecule. scirp.orgmdpi.com This surface is generated at the points where the electron density contribution from the molecule of interest is equal to the contribution from all its neighbors. mdpi.com By mapping various properties onto this surface, such as the normalized contact distance (dnorm), it is possible to identify and analyze the nature and relative significance of different intermolecular contacts. nih.gov

The dnorm map utilizes a red-white-blue color scheme, where red spots highlight contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.govmdpi.com White areas represent contacts close to the van der Waals separation, and blue regions signify longer contacts. nih.gov

However, without experimental crystallographic data, such as a Crystallographic Information File (CIF), for 2-(hexadecyloxy)benzaldehyde, a specific Hirshfeld surface analysis cannot be performed. The synthesis and single-crystal X-ray diffraction of this compound would be the necessary first step to enable such computational and theoretical investigations into its solid-state intermolecular interactions.

The following table presents hypothetical data that would be generated from a Hirshfeld surface analysis, based on common findings for similar long-chain organic molecules and substituted benzaldehydes. This is for illustrative purposes only, as no specific published data exists for 2-(hexadecyloxy)benzaldehyde.

Hypothetical Intermolecular Contacts for 2-(Hexadecyloxy)benzaldehyde from Hirshfeld Surface Analysis

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 65.2 |

| C···H/H···C | 22.5 |

| O···H/H···O | 10.8 |

| C···C | 1.5 |

Applications of 2 Hexadecyloxy Benzaldehyde in Advanced Materials Science

Development of Liquid Crystalline Materials

The incorporation of the 2-(hexadecyloxy)benzaldehyde moiety into molecular structures has been a key strategy in the development of new liquid crystalline materials. The long hexadecyloxy tail plays a crucial role in inducing and stabilizing liquid crystalline phases, also known as mesophases.

Influence of Alkyl Chain Length on Mesomorphic Behavior and Stability

The length of the n-alkoxy chain is a critical determinant of the mesomorphic properties of liquid crystals. In homologous series of 2-alkoxybenzaldehyde derivatives, a general trend is observed where increasing the chain length leads to the stabilization of more ordered mesophases. For instance, shorter alkoxy chains might only allow for the formation of a nematic phase, or no mesophase at all. As the chain length increases, smectic phases, such as smectic A and smectic C, become more prevalent and their thermal stability range often widens. The hexadecyloxy group (C16) in 2-(hexadecyloxy)benzaldehyde, being a long and flexible chain, is expected to significantly enhance the tendency for smectic phase formation. This is attributed to the increased anisotropic interactions and the promotion of a lamellar packing arrangement.

| Alkyl Chain Length | Expected Mesophase Behavior |

| Short (e.g., C1-C4) | Often non-mesomorphic or only nematic |

| Medium (e.g., C5-C10) | Nematic and/or smectic phases |

| Long (e.g., C12-C18) | Predominantly smectic phases with higher clearing points |

This table represents a generalized trend based on studies of homologous series of alkoxy-substituted liquid crystals.

Design and Characterization of Metallomesogens

The aldehyde functionality of 2-(hexadecyloxy)benzaldehyde provides a convenient entry point for the synthesis of Schiff base ligands, which can then be coordinated to metal centers to form metallomesogens. These materials combine the properties of liquid crystals with the unique magnetic, optical, or catalytic properties of the incorporated metal ions. While specific examples of metallomesogens derived directly from 2-(hexadecyloxy)benzaldehyde are not prominently reported, the general design strategy involves the synthesis of a Schiff base ligand by reacting the aldehyde with a suitable amine, followed by complexation with a metal salt (e.g., copper(II), palladium(II), or lanthanide(III) salts). The resulting metal complexes would possess a rigid core defined by the metal-ligand coordination and flexible peripheral hexadecyloxy chains that drive the formation of liquid crystalline phases. The characterization of such metallomesogens would involve techniques like polarized optical microscopy (POM) to identify the mesophase textures, differential scanning calorimetry (DSC) to determine the phase transition temperatures and enthalpies, and X-ray diffraction (XRD) to elucidate the molecular packing within the mesophases.

Supramolecular Chemistry and Self-Assembly Phenomena

The amphiphilic nature of molecules derived from 2-(hexadecyloxy)benzaldehyde, with its polar head group and long nonpolar tail, makes it a valuable component in the field of supramolecular chemistry, where non-covalent interactions are harnessed to create complex, ordered structures.

Controlled Fabrication of Ordered Architectures at Interfaces

Molecules incorporating the 2-(hexadecyloxy)benzaldehyde unit can be designed to self-assemble at interfaces, such as the air-water interface or on solid substrates, to form highly ordered monolayers. For instance, Schiff base derivatives of this aldehyde can form Langmuir films on a water surface. The hydrophilic head, containing the imine and phenyl group, would anchor at the water surface, while the hydrophobic hexadecyloxy chains would extend into the air. The controlled compression of such a film can lead to the formation of a well-organized, two-dimensional architecture. These ordered monolayers can be subsequently transferred to solid substrates using the Langmuir-Blodgett technique to create functional surfaces with tailored properties. The characterization of these self-assembled structures typically involves surface pressure-area isotherm measurements, Brewster angle microscopy (BAM), and atomic force microscopy (AFM) to visualize the morphology of the assembled layer.

Polymer Science and Functional Macromolecules

There is no specific information available in the searched literature regarding the use of 2-(Hexadecyloxy)benzaldehyde in the synthesis of polymers or functional macromolecules. In principle, the aldehyde functional group could be utilized in polymerization reactions. For instance, research on other benzaldehyde-functionalized polymers demonstrates their utility. nih.gov Photo-crosslinkable polymers containing benzaldehyde (B42025) moieties with long hydrocarbon side chains have been studied for applications like liquid crystal alignment layers. bohrium.com The long hexadecyloxy chain of 2-(hexadecyloxy)benzaldehyde could impart amphiphilic or liquid crystalline properties to a polymer, but no studies have been published that polymerize or incorporate this specific monomer into a macromolecule.

Sensor Development based on Functional Derivatives

Functional derivatives of benzaldehydes are employed in the development of chemical sensors. For example, Schiff base condensation reactions involving substituted benzaldehydes have been used to create colorimetric and fluorescent chemosensors for detecting ions like fluoride. nih.gov Furthermore, molecules with long alkyl chains and polar head groups, a description that fits 2-(Hexadecyloxy)benzaldehyde, are known to form liquid crystals. bohrium.com Liquid crystals are highly sensitive to external stimuli and changes at interfaces, making them excellent materials for biosensors. rsc.orgnih.govencyclopedia.pub The orientation of liquid crystals can be disrupted by molecular binding events, leading to a detectable optical signal. While the structure of 2-(Hexadecyloxy)benzaldehyde suggests potential for such applications, no research has been published on the development of sensors based on this specific compound or its derivatives.

Due to the absence of direct research and supporting data, a detailed article with research findings and data tables on the applications of 2-(Hexadecyloxy)benzaldehyde cannot be compiled at this time.

Environmental and Sustainable Chemistry Perspectives

Degradation Pathways and Environmental Fate (e.g., Ozonation)

The presence of the long hexadecyloxy chain significantly influences the compound's physical and chemical properties, rendering it lipophilic and sparingly soluble in water. This low water solubility is a critical factor in its environmental distribution and bioavailability. It is anticipated that "Benzaldehyde, 2-(hexadecyloxy)-" will preferentially partition to organic matter in soil and sediment, which can reduce its immediate availability for microbial degradation. The elongation of alkyl chains in ether compounds has been observed to decrease the rate of oxidation, a phenomenon attributed to both reduced water solubility and potentially lower affinity of degradative enzymes for the substrate.

Biodegradation is expected to be a primary degradation pathway, albeit likely a slow one. Microorganisms capable of degrading aromatic hydrocarbons and long-chain alkanes are ubiquitous in the environment. The initial steps of biodegradation could involve two main routes:

Oxidation of the Aldehyde Group: The benzaldehyde (B42025) moiety can be oxidized by various microorganisms to the corresponding benzoic acid derivative, 2-(hexadecyloxy)benzoic acid. This is a common metabolic pathway for aromatic aldehydes.

Cleavage of the Ether Bond: The ether linkage can be cleaved through O-dealkylation, a process catalyzed by monooxygenase enzymes. This would yield salicylaldehyde (B1680747) and 1-hexadecanol. Both of these products are generally more biodegradable than the parent compound.

Subsequent degradation would involve the breakdown of these initial products. The aromatic ring of salicylaldehyde or 2-(hexadecyloxy)benzoic acid would likely undergo ring-opening reactions mediated by dioxygenase enzymes, eventually leading to mineralization to carbon dioxide and water. The 1-hexadecanol would be degraded through fatty acid oxidation pathways.

Ozonation

Ozonation is a chemical oxidation process that can contribute to the degradation of "Benzaldehyde, 2-(hexadecyloxy)-" in certain environmental compartments, such as during water treatment. Ozone can react with both the aromatic ring and the aldehyde functional group.

The reaction of ozone with the aromatic ring of alkoxy-substituted benzaldehydes can lead to the formation of hydroxylated and ring-opened products. The presence of the electron-donating hexadecyloxy group is expected to activate the aromatic ring towards electrophilic attack by ozone.

Illustrative Environmental Fate Parameters (Qualitative)

| Environmental Process | Expected Significance for Benzaldehyde, 2-(hexadecyloxy)- | Influencing Factors |

| Biodegradation | Moderate to Low | Low water solubility, steric hindrance from the long alkyl chain. |

| Photodegradation | Low | Lack of significant chromophores for direct photolysis in sunlight. |

| Hydrolysis | Negligible | Ether and aldehyde functional groups are generally stable to hydrolysis under typical environmental pH conditions. |

| Adsorption to Soil/Sediment | High | High lipophilicity due to the hexadecyl chain. |

| Bioaccumulation | Moderate to High Potential | High octanol-water partition coefficient (log Kow) is expected. |

Application of Green Chemistry Principles in Synthetic Methodologies

The synthesis of "Benzaldehyde, 2-(hexadecyloxy)-" traditionally involves the Williamson ether synthesis, where salicylaldehyde (or its corresponding phenoxide) is reacted with a 1-halo-hexadecane. While effective, this method often employs polar aprotic solvents and may require strong bases, which can present environmental and safety challenges. The application of green chemistry principles aims to develop more sustainable synthetic routes to this and similar compounds.

Several green chemistry strategies can be applied to the synthesis of "Benzaldehyde, 2-(hexadecyloxy)-":

Solvent-Free Synthesis: Conducting the Williamson ether synthesis under solvent-free conditions is a significant green improvement. This minimizes the use of volatile organic compounds (VOCs), reduces waste, and simplifies product purification. The reaction can be promoted by using a solid base, such as potassium carbonate, and heating the neat reactants.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of the Williamson ether synthesis. This energy-efficient technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The combination of microwave heating with solvent-free conditions represents a particularly green approach.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful tool for conducting reactions between reactants in immiscible phases, thereby eliminating the need for a single, often hazardous, solvent that can dissolve all components. In the synthesis of "Benzaldehyde, 2-(hexadecyloxy)-", a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the salicylaldehyde anion from an aqueous or solid phase to an organic phase containing the 1-halo-hexadecane. This can allow the use of water as a solvent or even solvent-free conditions with a solid base, enhancing the green credentials of the synthesis.

Use of Greener Solvents and Reagents: When a solvent is necessary, the selection of greener alternatives to traditional volatile organic solvents is crucial. Solvents derived from renewable resources or those with a better environmental, health, and safety profile should be considered. Furthermore, exploring the use of less hazardous alkylating agents, if available, would also contribute to a greener synthesis.

Comparison of Synthetic Methodologies

| Synthetic Method | Green Chemistry Principles Applied | Advantages | Potential Limitations |

| Traditional Williamson Ether Synthesis | - | High yields, well-established. | Use of hazardous solvents, strong bases, and potentially high temperatures. |

| Solvent-Free Synthesis | Prevention of waste (solvents). | Reduced environmental impact, simplified workup. | May require higher temperatures, potential for side reactions. |

| Microwave-Assisted Synthesis | Energy efficiency, shorter reaction times. | Rapid synthesis, often higher yields and purity. | Requires specialized equipment. |

| Phase-Transfer Catalysis | Use of safer solvents (e.g., water), reduced solvent usage. | Milder reaction conditions, can avoid the need for anhydrous conditions. | Catalyst may need to be separated from the product. |

By integrating these green chemistry principles, the synthesis of "Benzaldehyde, 2-(hexadecyloxy)-" can be made more sustainable, reducing its environmental footprint from the manufacturing stage.

Future Research Directions for 2 Hexadecyloxy Benzaldehyde

Exploration of Novel Synthetic Pathways and Catalytic Methods

The efficient and selective synthesis of 2-(hexadecyloxy)benzaldehyde is a foundational prerequisite for its extensive study and potential application. Future research should focus on developing innovative synthetic routes that offer high yields, scalability, and sustainability.

Current synthetic approaches to similar alkoxybenzaldehydes often rely on traditional Williamson ether synthesis. This involves the reaction of salicylaldehyde (B1680747) with a hexadecyl halide in the presence of a base. While effective, this method can be prone to side reactions and may require harsh conditions.

Future investigations could explore novel catalytic systems to improve efficiency and selectivity. For instance, iron-catalyzed reductive etherification has shown promise for the synthesis of various ethers from aldehydes and ketones under mild conditions. olikrom.com The application of such methods to the synthesis of 2-(hexadecyloxy)benzaldehyde could offer a more environmentally benign alternative to traditional methods. olikrom.com Furthermore, the use of phase-transfer catalysts could enhance the reaction rates and yields in the Williamson ether synthesis by facilitating the interaction between the aqueous and organic phases.

A recent study highlighted a one-pot, two-step reduction/cross-coupling procedure for synthesizing substituted benzaldehydes, which could be adapted for this compound. rsc.org Another avenue for exploration is the use of photocatalysis, which has emerged as a powerful tool for forging new carbon-heteroatom bonds under mild conditions. nist.gov

A comparative table of potential synthetic methods is presented below:

| Synthetic Method | Potential Advantages | Areas for Research |

| Optimized Williamson Ether Synthesis | Well-established, readily available starting materials. | Exploration of novel base and solvent systems, microwave-assisted synthesis. |

| Iron-Catalyzed Reductive Etherification | Milder reaction conditions, potentially more sustainable. olikrom.com | Catalyst development and optimization for long-chain substrates. olikrom.com |

| Phase-Transfer Catalysis | Increased reaction rates, improved yields. | Screening of various phase-transfer catalysts and reaction conditions. |

| Photocatalytic Methods | Mild reaction conditions, high functional group tolerance. nist.gov | Development of suitable photocatalysts and reaction setups. nist.gov |

Advanced Characterization Beyond Current Techniques

A thorough understanding of the physicochemical properties of 2-(hexadecyloxy)benzaldehyde is crucial for its rational application. While standard techniques like NMR and IR spectroscopy provide basic structural information, future research should employ more advanced characterization methods to probe its nuanced features.

Given its long alkyl chain, the conformational flexibility and packing of 2-(hexadecyloxy)benzaldehyde in the solid state and in solution are of significant interest. High-resolution mass spectrometry and deuterium (B1214612) labeling techniques can be employed to elucidate fragmentation mechanisms, providing insights into the molecule's structure and stability. sigmaaldrich.comgoogle.com

Two-dimensional NMR (2D-NMR) techniques, such as COSY and HSQC, would be invaluable for unambiguously assigning all proton and carbon signals, which can be challenging in long-chain derivatives. chem960.comolikrom.comsigmaaldrich.com Furthermore, Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions in the crystalline state, offering insights into the packing and stability of the solid material. tcichemicals.com

The application of these advanced techniques will provide a more complete picture of the molecule's properties, as outlined in the table below:

| Characterization Technique | Information Gained | Relevance to Future Research |

| High-Resolution Mass Spectrometry | Precise molecular weight, elemental composition, fragmentation patterns. sigmaaldrich.comgoogle.com | Confirmation of synthesis, understanding of degradation pathways. |

| 2D-NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of complex spectra, through-bond correlations. chem960.comolikrom.comsigmaaldrich.com | Detailed structural elucidation, conformational analysis. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. tcichemicals.com | Understanding of crystal packing, prediction of solid-state properties. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification in complex mixtures, detection of impurities. researchgate.net | Purity assessment, analysis of reaction byproducts. |

Development of Multifunctional Materials with Tunable Properties

The amphiphilic nature of 2-(hexadecyloxy)benzaldehyde, arising from its polar aldehyde head and nonpolar alkyl tail, makes it a prime candidate for the development of multifunctional materials with tunable properties.